molecular formula C20H12N6O2 B414475 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole CAS No. 101008-15-5

1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole

Cat. No.: B414475
CAS No.: 101008-15-5
M. Wt: 368.3g/mol
InChI Key: PNENGEFVBQPWCZ-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable phenyl derivative under controlled conditions. One common method includes the use of 1H-benzotriazole as a starting material, which is reacted with a phenyl carbonyl compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzotriazole moiety can interact with active sites of enzymes, potentially leading to the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential anti-cancer and anti-inflammatory properties. The ability of benzotriazole derivatives to modulate biological pathways makes them promising candidates for drug development .

Industry

In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers. Its effectiveness in preventing oxidation and degradation extends the lifespan of materials .

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, inhibiting their catalytic activity. Additionally, the compound can interfere with signaling pathways by binding to specific proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole apart from similar compounds is its dual benzotriazole moieties, which enhance its reactivity and stability. This unique structure allows it to participate in a wider range of chemical reactions and exhibit more diverse biological activities .

Properties

IUPAC Name

[4-(benzotriazole-1-carbonyl)phenyl]-(benzotriazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N6O2/c27-19(25-17-7-3-1-5-15(17)21-23-25)13-9-11-14(12-10-13)20(28)26-18-8-4-2-6-16(18)22-24-26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNENGEFVBQPWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)C(=O)N4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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